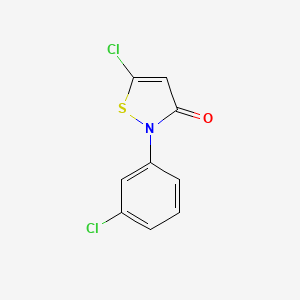
5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one is a chemical compound that belongs to the class of isothiazolones Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one typically involves the reaction of 3-chlorophenyl isothiocyanate with chlorine in the presence of a suitable solvent. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and resistance.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in pharmaceutical formulations.
Industry: It is used as a preservative in various products, including paints, adhesives, and personal care products.
Mécanisme D'action
The antimicrobial activity of 5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. Additionally, it may inhibit essential enzymes within the microbial cells, further contributing to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-4-isothiazolin-3-one
- 1,2-benzisothiazolin-3-one
- 4,5-dichloro-2-octyl-4-isothiazolin-3-one
Uniqueness
Compared to similar compounds, 5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one stands out due to its dual chlorine substitution, which enhances its antimicrobial properties. This makes it particularly effective in applications where strong antimicrobial activity is required.
Propriétés
Formule moléculaire |
C9H5Cl2NOS |
|---|---|
Poids moléculaire |
246.11 g/mol |
Nom IUPAC |
5-chloro-2-(3-chlorophenyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H5Cl2NOS/c10-6-2-1-3-7(4-6)12-9(13)5-8(11)14-12/h1-5H |
Clé InChI |
NSHFBMJAFSKJIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N2C(=O)C=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















